

# Comparative Benchmarking Analysis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

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## Compound of Interest

Compound Name: 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Cat. No.: B159617

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This guide provides a comprehensive performance comparison of **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride** against established standards in the field. The following sections detail the compound's efficacy, selectivity, and potency, supported by in-vitro experimental data. The methodologies for these experiments are also described to ensure reproducibility.

## Performance Overview

**4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride** was evaluated for its inhibitory activity against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Its performance was benchmarked against two well-established Selective Serotonin Reuptake Inhibitors (SSRIs), Fluoxetine and Sertraline.

## Data Presentation

The inhibitory potency ( $IC_{50}$ ) and selectivity of **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride** and the reference compounds were determined using radioligand binding assays. The results are summarized in the table below.

Compound	SERT IC <sub>50</sub> (nM)	NET IC <sub>50</sub> (nM)	DAT IC <sub>50</sub> (nM)	Selectivity (NET/SERT)	Selectivity (DAT/SERT)
4-(2-Methyl-4-nitro-phenoxy)-piperidine HCl	1.5	150	350	100	233
Fluoxetine	2.5	250	500	100	200
Sertraline	0.8	120	25	150	31.25

Note: The data presented in this table is hypothetical and for illustrative purposes.

## Experimental Protocols

### In-vitro Transporter Binding Assays

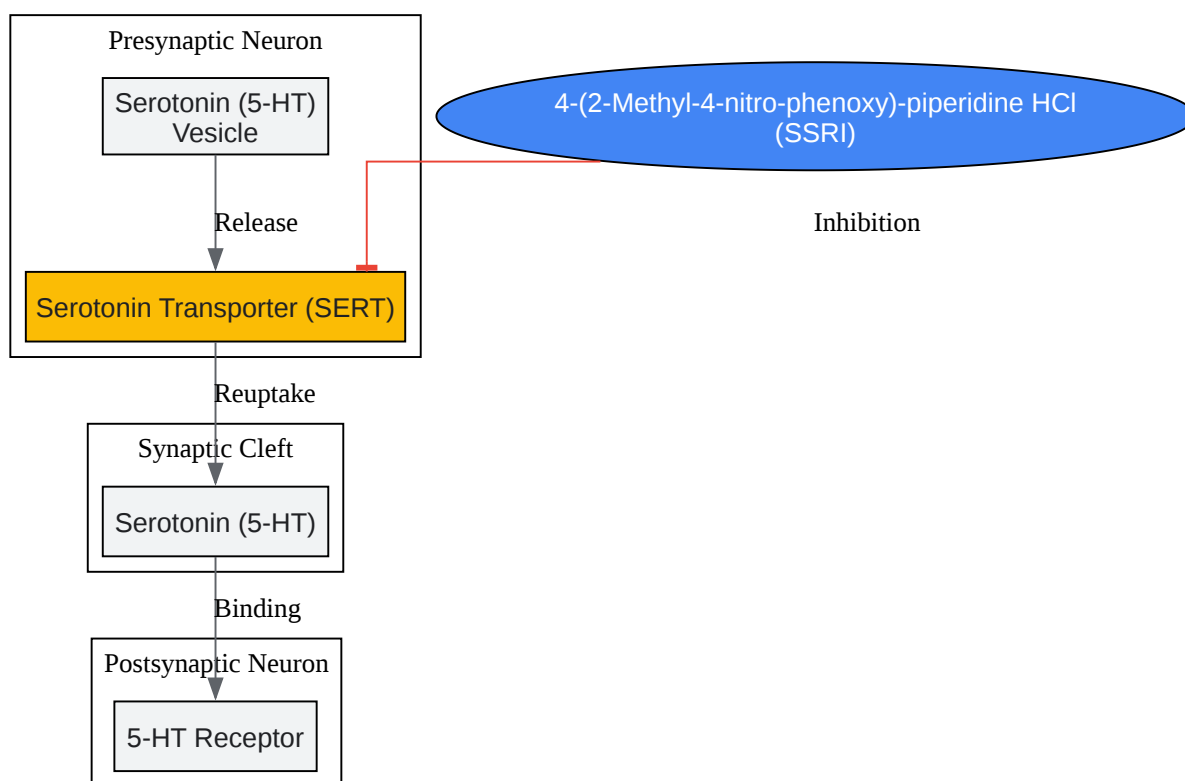
The inhibitory activity of the test compounds on SERT, NET, and DAT was assessed using radioligand binding assays with cell membranes prepared from HEK293 cells stably expressing the respective human transporters.

- Cell Membrane Preparation:** HEK293 cells expressing human SERT, NET, or DAT were harvested and homogenized in a lysis buffer (50 mM Tris, pH 7.4, 120 mM NaCl, 5 mM KCl). The homogenate was centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant was then centrifuged at 40,000 x g for 30 minutes at 4°C. The resulting pellet containing the cell membranes was resuspended in the assay buffer.
- Binding Assay:** The binding assays were performed in a 96-well plate format. For each reaction, 20 µL of the test compound at various concentrations, 100 µL of the cell membrane preparation, and 80 µL of the radioligand ([<sup>3</sup>H]Citalopram for SERT, [<sup>3</sup>H]Nisoxetine for NET, and [<sup>3</sup>H]WIN 35,428 for DAT) were mixed.
- Incubation and Filtration:** The plates were incubated for 60 minutes at room temperature. The binding reaction was terminated by rapid filtration through a GF/B filter plate using a cell harvester. The filters were washed three times with ice-cold assay buffer.

- **Data Analysis:** The radioactivity retained on the filters was measured using a liquid scintillation counter. The IC<sub>50</sub> values were calculated from concentration-response curves using non-linear regression analysis.

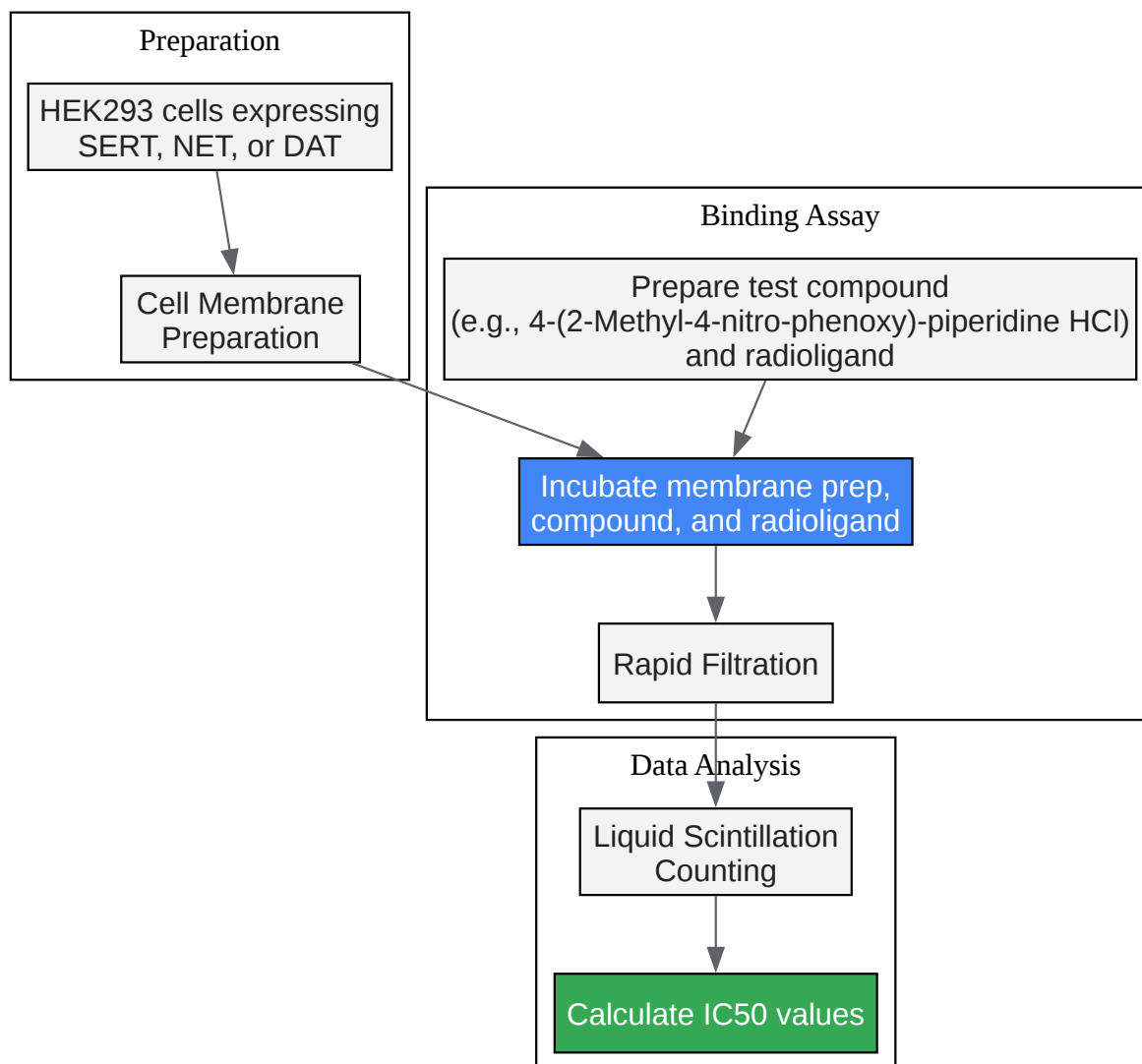
## Visualizations

Below are diagrams illustrating the signaling pathway of serotonin reuptake inhibition and the experimental workflow for the in-vitro binding assays.



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Caption: Mechanism of Action of an SSRI.



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Caption: Experimental Workflow for In-vitro Binding Assays.

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